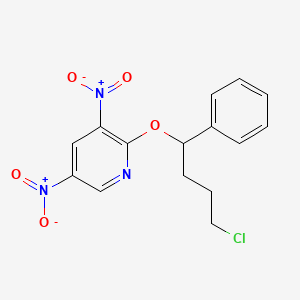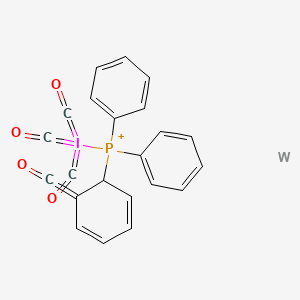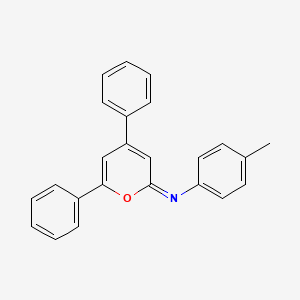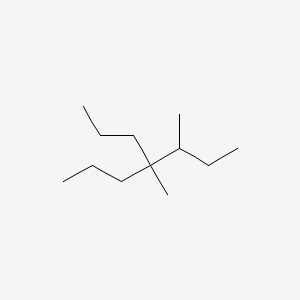![molecular formula C23H15NO3 B14560655 3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid CAS No. 61652-42-4](/img/structure/B14560655.png)
3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a phenanthrene moiety and a benzoic acid group
Preparation Methods
The synthesis of 3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-2-(phenanthren-3-yl)acetaldehyde with 3-aminobenzoic acid under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups in the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as phenanthrene and benzoic acid derivatives.
Scientific Research Applications
3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid can be compared with other similar compounds, such as:
2-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid: This compound has a similar structure but with a different position of the functional groups, leading to variations in its chemical and biological properties.
3-{(E)-[2-Oxo-2-(naphthalen-2-yl)ethylidene]amino}benzoic acid:
3-{(E)-[2-Oxo-2-(anthracen-9-yl)ethylidene]amino}benzoic acid: The presence of an anthracene moiety in this compound provides unique properties compared to the phenanthrene-containing compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
61652-42-4 |
|---|---|
Molecular Formula |
C23H15NO3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[(2-oxo-2-phenanthren-3-ylethylidene)amino]benzoic acid |
InChI |
InChI=1S/C23H15NO3/c25-22(14-24-19-6-3-5-18(12-19)23(26)27)17-11-10-16-9-8-15-4-1-2-7-20(15)21(16)13-17/h1-14H,(H,26,27) |
InChI Key |
BWHHSOYUCSIBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(4-Chlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14560597.png)


![2-{[(1-Benzoselenophen-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B14560622.png)






